4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S. It is known for its use as an intermediate in the synthesis of various organic compounds, including pesticides and dyes . The compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .
Mode of Action
The mode of action of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. Sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols . This can lead to the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compound can participate in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, leading to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, contact with water can lead to the liberation of toxic gas . Furthermore, the compound is classified as a combustible solid, indicating that it can react in certain environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is typically synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: In some cases, catalysts such as palladium or other transition metals may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Acts as an intermediate in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine.
3-(trifluoromethyl)benzenesulfonyl chloride: Lacks the chlorine atom on the aromatic ring.
4-(trifluoromethyl)benzenesulfonyl chloride: Similar but without the chlorine atom.
Uniqueness
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGNXFUGLULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381704 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32333-53-2 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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